molecular formula C13H10ClFO2 B6379985 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% CAS No. 945461-38-1

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%

Cat. No. B6379985
CAS RN: 945461-38-1
M. Wt: 252.67 g/mol
InChI Key: VHDFTVQFGXLRKD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white, odourless, crystalline solid that is soluble in organic solvents. 4-CFM is used as a building block for organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of other phenolic compounds. It has been studied in the context of its biochemical, physiological, and pharmacological effects.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is not well understood. Studies suggest that it may interact with various biological molecules, including proteins, enzymes, and DNA. Its biochemical and physiological effects are thought to be mediated by its ability to interact with these molecules and by its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of some enzymes, including cytochrome P450 enzymes, and can modulate the activity of certain proteins. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. Additionally, its biochemical and physiological effects are well-studied and can be used to study the effects of various compounds on biological systems. However, it has some limitations. For example, it is not very water soluble and is not soluble in aqueous media, so it may be difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for research using 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%. These include further studies of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, research could be done to investigate its potential use as a reagent in organic synthesis, its potential use as a building block for organic synthesis, and its potential use in the synthesis of other phenolic compounds. Finally, further research could be done to investigate its potential use in the development of new drugs and its potential use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.

Synthesis Methods

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 3-chloro-4-fluorophenol and 2-methoxyphenol in aqueous media. The reaction is catalyzed by a base such as potassium hydroxide. The reaction is carried out at room temperature and the resulting product is 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%, 95%.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other phenolic compounds and as a reagent for the synthesis of various organic compounds. It is also used as a building block for organic synthesis.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDFTVQFGXLRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685620
Record name 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol

CAS RN

945461-38-1
Record name 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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